Pradimicin D

Description

Historical Context of Discovery and Isolation from Microbial Sources

The pradimicin family of antibiotics was first brought to light in 1988 with the discovery of Pradimicins A, B, and C, which were isolated from the fermentation broths of the soil bacterium Actinomadura hibisca (strain P157-2, ATCC 53557). nih.govebi.ac.ukresearchgate.net This initial discovery paved the way for the identification of a broader family of related natural products.

Subsequent research efforts led to the isolation of new analogues. Pradimicin D, along with Pradimicin E, was later isolated from the culture filtrates of the same Actinomadura hibisca P157-2 strain and its chemically induced mutant, A2660 (ATCC 53762). capes.gov.brjst.go.jp The production of this compound and E by the parent strain was relatively low; however, the mutant strain A2660 was developed to enhance their yields. jst.go.jp Further exploration of actinomycetes has revealed other Pradimicin-producing strains, such as Actinomadura spinosa and Actinomadura verrucosospora, which produce different analogues like Pradimicin S. kribb.re.krdoi.org

Overview of Pradimicin Structural Classes and Analogues

Pradimicins are characterized by a common dihydrobenzo[a]naphthacenequinone aglycone core. ebi.ac.uk Variations in the amino acid and sugar moieties attached to this core give rise to the diverse family of pradimicin analogues. These structural differences influence their biological activity and physicochemical properties.

Pradimicin A is one of the most studied members of the family. Its structure features a D-alanine residue and a disaccharide chain composed of D-xylose and a 4-methylamino-D-galactose sugar. nih.gov It serves as a benchmark for comparing the activity of other analogues.

Pradimicin B is structurally similar to Pradimicin A but lacks the terminal D-xylose moiety on the disaccharide chain. nih.gov

Pradimicin C differs from Pradimicin A in the degree of N-methylation on the amino sugar. nih.gov It is identical to a compound known as benanomicin B.

Pradimicin S is a naturally occurring analogue isolated from Actinomadura spinosa. In this derivative, the terminal D-xylose of Pradimicin A is replaced by a 3-O-sulfo-β-D-glucopyranosyl group. ontosight.ai This sulfated sugar moiety confers high water solubility to the molecule. acs.orgresearchgate.net

This compound and Pradimicin E are notable for incorporating the amino acid glycine (B1666218) instead of the D-alanine found in Pradimicins A and C. capes.gov.brjst.go.jp

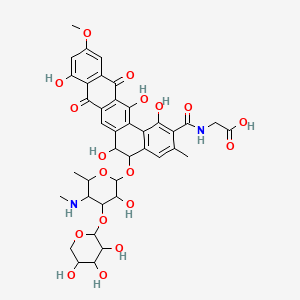

This compound is the glycine analogue of Pradimicin A. Its full chemical structure is N-[[(5S', 6S')-5-O-[4, 6-dideoxy-4-(methylamino)-3-O-(β-D-xylopyranosyl)-β-D-galactopyranosyl]-5, 6, 8, 13-tetrahydro-1, 6, 9, 14-tetrahydroxy-11-methoxy-3-methyl-8, 13-dioxobenzo[a]naphthacen-2-yl]carbonyl]glycine. capes.gov.brjst.go.jp

Pradimicin E is the des-N-methyl analogue of this compound, making it the glycine counterpart to Pradimicin C. capes.gov.brjst.go.jp Research has shown that the in vitro antifungal activity of Pradimicins D and E is comparable to that of Pradimicin A. capes.gov.brjst.go.jp

The unique structure and biological activity of pradimicins have spurred efforts to create novel derivatives through semi-synthesis and biosynthetic engineering to improve properties like solubility and efficacy.

BMY-28864 is a well-studied, water-soluble derivative of Pradimicin A. patsnap.combiosciencetrends.comasm.org It has been used extensively in research to investigate the mannose-binding mechanism of the pradimicin family due to its improved solubility over the parent compound. biosciencetrends.comnih.gov

BMS-181184 is a semi-synthetic, water-soluble pradimicin derivative that was selected for further development due to its broad-spectrum antifungal activity. capes.gov.brnih.govasm.org It is a derivative of Pradimicin FA-2, where the D-alanine is replaced by D-serine. asm.orgcapes.gov.br It has shown efficacy in various animal models of systemic fungal infections. asm.orgsemanticscholar.org

Pradimicin-IRD is a novel, naturally occurring pradimicin analogue isolated from Amycolatopsis sp. IRD-009, found in Brazilian rainforest soil. syngene.comtandfonline.comnih.govresearchgate.net It possesses an unusual structure featuring a methyl group in the D-amino acid substitution and a different aminoglycoside moiety compared to other pradimicins. syngene.com Pradimicin-IRD has demonstrated not only antifungal but also antibacterial and cytotoxic activities. tandfonline.comnih.govresearchgate.net

Significance in Natural Product Chemistry and Chemical Biology Research

The pradimicin family, including this compound, holds considerable significance in both natural product chemistry and chemical biology. Their complex and varied structures present a challenge and opportunity for total synthesis and biosynthetic studies. nih.govresearchgate.net The elucidation of the pradimicin biosynthetic gene cluster from A. hibisca has opened avenues for combinatorial biosynthesis to generate novel analogues. kribb.re.kramazonaws.com

In chemical biology, pradimicins are highly valued as research tools. Their most remarkable feature is the unique, calcium-dependent ability to selectively bind to D-mannose and mannose-containing glycans on cell surfaces. nih.govnii.ac.jp This lectin-like ability is rare for small molecules and makes them invaluable for studying the roles of mannans in fungal cell walls and the heavily glycosylated envelope proteins of viruses like HIV. nih.govnii.ac.jpacs.org This specific interaction, which leads to fungal cell membrane disruption, represents a novel mechanism of action that is being explored for therapeutic applications. ebi.ac.ukresearchgate.netontosight.ai The development of derivatives with improved properties, such as water-soluble Pradimicin S and Pradimicin-EA, is expanding their application as probes and staining agents in glycobiology research. acs.orgacs.org

Propriétés

IUPAC Name |

2-[[1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H42N2O18/c1-11-5-17-24(31(50)21(11)37(54)41-9-20(44)45)23-15(8-16-25(32(23)51)28(47)14-6-13(55-4)7-18(42)22(14)27(16)46)29(48)35(17)58-39-34(53)36(26(40-3)12(2)57-39)59-38-33(52)30(49)19(43)10-56-38/h5-8,12,19,26,29-30,33-36,38-40,42-43,48-53H,9-10H2,1-4H3,(H,41,54)(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZUCVXVWVTYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NCC(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H42N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130743-10-1 | |

| Record name | Pradimicin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130743101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis of Pradimicins

Elucidation of the Pradimicin Biosynthetic Gene Cluster

The genetic blueprint for pradimicin production is located on a 39-kb DNA segment within the genome of Actinomadura hibisca P157-2. amazonaws.comnih.gov Through cloning and sequencing, this biosynthetic gene cluster was identified to contain 28 open reading frames (ORFs). amazonaws.comnih.govresearchgate.net These ORFs code for all the necessary machinery, including a Type II polyketide synthase (PKS), enzymes responsible for the synthesis and attachment of sugar moieties, and a variety of tailoring enzymes that perform specific chemical modifications. amazonaws.comnih.gov

Pradimicins are classified as aromatic polyketides and are assembled by a Type II PKS system. nih.govmdpi.com This type of PKS consists of a complex of discrete, monofunctional enzymes that work in a repeating fashion. The minimal PKS required to construct the core polyketide structure of pradimicins comprises three key proteins:

PdmA (Ketosynthase α, KSα)

PdmB (Ketosynthase β/Chain Length Factor, KSβ)

PdmC (Acyl Carrier Protein, ACP) nih.govrsc.org

This minimal PKS complex catalyzes the stepwise condensation of a starter unit, derived from acetyl-CoA, with twelve malonyl-CoA extender units to form a linear poly-β-ketone chain. rsc.orgki.se This nascent chain is then subjected to a series of cyclization and aromatization reactions, catalyzed by enzymes including PdmD (aromatase) and PdmK/L (cyclases), to form the characteristic pentangular benzo[α]naphthacenequinone core, a key intermediate known as G-2A. nih.govrsc.orgusu.edu

Following the formation of the polyketide core, a series of tailoring enzymes modify the structure to create the final Pradimicin D molecule. These modifications include hydroxylations, amino acid ligation, glycosylations, and methylations, each performed by a specific enzyme. usu.edu

Two crucial cytochrome P450 monooxygenases, PdmJ and PdmW, are responsible for introducing hydroxyl groups at specific positions on the aglycone core. nih.gov

PdmJ functions as a C-5 hydroxylase, attaching a hydroxyl group to the fifth carbon of the G-2A intermediate. nih.govebi.ac.uk This hydroxylation is a critical step, as the resulting 5-OH group serves as the attachment point for the first sugar moiety, which is essential for the biological activity of pradimicins. nih.gov

PdmW acts as a C-6 hydroxylase, adding a hydroxyl group to the adjacent carbon. usu.eduebi.ac.uknih.gov

Research has shown that PdmJ and PdmW work together synergistically. ebi.ac.uknih.gov While individual expression of each enzyme results in low hydroxylation efficiency, their co-expression leads to the highly efficient production of the dihydroxylated product, 5,6-dihydroxy-G-2A. ebi.ac.ukgrafiati.com

The enzyme PdmN is an amino acid ligase responsible for attaching an amino acid moiety to the carboxyl group at the C-16 position of the polyketide structure. nih.govnih.gov PdmN displays notable substrate flexibility. nih.gov While it commonly ligates D-alanine to produce Pradimicin A, it can also utilize other amino acids. ebi.ac.uknih.gov this compound is the glycine (B1666218) analog of Pradimicin A, a direct result of PdmN ligating glycine instead of D-alanine during biosynthesis. nih.gov The enzyme has also been shown to accept D-serine, highlighting its utility as a biocatalyst for generating novel pradimicin analogues. nih.gov

The complex sugar side chain of pradimicins is assembled by two dedicated O-glycosyltransferases, PdmS and PdmQ. nih.gov

PdmS is the first glycosyltransferase in the sequence. It attaches the initial deoxysugar, 4',6'-dideoxy-4'-amino-D-galactose (or its N-methylated form), to the 5-OH group of the aglycone. rsc.orgnih.govnih.gov Gene disruption experiments where pdmS was deleted resulted in the accumulation of the aglycone (pradimicinone I), confirming the role of PdmS in the first glycosylation step. grafiati.comnih.govnih.gov

PdmQ is the second glycosyltransferase. It catalyzes the attachment of a D-xylose unit to the 3'-OH position of the first sugar, completing the disaccharide chain. rsc.orgnih.govnih.gov Inactivation of the pdmQ gene led to the production of Pradimicin B, an intermediate that possesses only the first sugar, thereby confirming PdmQ's function. nih.govnih.gov

The pradimicin biosynthetic gene cluster encodes three methyltransferases that add methyl groups to specific locations on the molecule. usu.edunih.gov

PdmO is an N-methyltransferase. Its specific function is to methylate the amino group at the 4'-position of the first sugar moiety (4',6'-dideoxy-4'-amino-D-galactose). usu.edursc.orgnih.gov When the expression of pdmO is reduced, the major product becomes Pradimicin C, which lacks this N-methyl group. grafiati.comnih.gov

PdmF functions as an O-methyltransferase that specifically targets the hydroxyl group at C-11 of the aglycone. usu.edursc.orggrafiati.comnih.gov

PdmT is also an O-methyltransferase, responsible for methylating the 7-OH group. usu.edursc.orggrafiati.comnih.gov Further research suggests that the action of PdmT is part of a novel mechanism that ultimately results in the "flip" of the 7-OH group to the C-14 position in the final pradimicin structure. nih.gov

Data Tables

Table 1: Key Biosynthetic Enzymes in this compound Biosynthesis

| Enzyme | Class | Function | Substrate(s) | Product(s) |

| PdmA, PdmB, PdmC | Type II Polyketide Synthase (PKS) | Forms the linear polyketide backbone. | Acetyl-CoA, Malonyl-CoA | Poly-β-ketone chain |

| PdmJ | Cytochrome P450 Hydroxylase | Catalyzes hydroxylation at the C-5 position. | G-2A intermediate | 5-hydroxy-G-2A |

| PdmW | Cytochrome P450 Hydroxylase | Catalyzes hydroxylation at the C-6 position. | 5-hydroxy-G-2A | 5,6-dihydroxy-G-2A |

| PdmN | Amino Acid Ligase | Ligates an amino acid to the C-16 carboxyl group. | Glycine, Dihydroxy-aglycone | Glycine-conjugated aglycone |

| PdmS | O-Glycosyltransferase | Attaches the first sugar to the 5-OH of the aglycone. | Aglycone, TDP-amino-sugar | Glycosylated aglycone (Pradimicin B intermediate) |

| PdmQ | O-Glycosyltransferase | Attaches the second sugar to the 3'-OH of the first sugar. | Pradimicin B, UDP-xylose | Disaccharide-conjugated aglycone (Pradimicin C/A core) |

| PdmO | N-Methyltransferase | Methylates the 4'-amino group of the first sugar. | Pradimicin C analogue | Pradimicin A/D core structure |

| PdmF | O-Methyltransferase | Methylates the 11-OH group of the aglycone. | Aglycone precursor | 11-O-methylated aglycone |

| PdmT | O-Methyltransferase | Methylates the 7-OH group of the aglycone. | Aglycone precursor | 7-O-methylated aglycone |

Roles of Key Biosynthetic Enzymes

Biosynthetic Pathway Characterization: Early and Late Tailoring Steps

The journey from simple precursors to the complex structure of this compound involves a series of enzymatic reactions categorized into early and late tailoring steps. The early steps establish the foundational polyketide backbone, while the late steps introduce the chemical diversity necessary for its biological activity. amazonaws.comusu.edu

The biosynthesis of this compound commences with the assembly of a linear polyketide chain by a type II PKS. nih.govnih.gov This process utilizes an acetyl-CoA starter unit and multiple malonyl-CoA extender units. amazonaws.com The minimal PKS, consisting of ketosynthase α (KSα), ketosynthase β (KSβ, also known as chain-length factor), and an acyl carrier protein (ACP), catalyzes the iterative Claisen condensations to form the poly-β-ketone chain. amazonaws.comnih.gov Specifically for pradimicins, this involves the condensation of one acetyl-CoA with eleven malonyl-CoA units to create a dodecaketide intermediate. amazonaws.com

Following the synthesis of the linear polyketide chain, a series of cyclization and aromatization reactions occur, orchestrated by specific cyclase and aromatase enzymes. amazonaws.com The deduced protein PrmD is believed to catalyze the initial folding of the linear dodecaketide intermediate. amazonaws.com Further cyclizations, influenced by enzymes like PdmK, which shows similarity to the angucycline cyclase JadI, lead to the formation of the characteristic pentacyclic benzo[a]naphthacenequinone core. amazonaws.combiorxiv.org The formation of this pentangular aglycone, such as the intermediate G-2A, requires the synergistic action of the monooxygenase PdmH and two cyclases, PdmK and PdmL. researchgate.net The pradimicin gene cluster from Actinomadura hibisca P157-2, localized on a 39-kb DNA segment, contains 28 open reading frames that encode the necessary PKS and tailoring enzymes. amazonaws.comnih.gov

Once the benzo[a]naphthacenequinone core is formed, it undergoes a series of modifications by tailoring enzymes, which are crucial for the bioactivity of this compound. amazonaws.comresearchgate.net These modifications include hydroxylations, glycosylations, and methylations.

Hydroxylations: Cytochrome P450 monooxygenases play a key role in hydroxylating the polyketide core. PdmJ has been identified as a C-5 hydroxylase, and PdmW as a C-6 hydroxylase. nih.govusu.edunih.gov These hydroxylations provide attachment points for subsequent glycosylation. nih.gov Interestingly, these two enzymes work synergistically to efficiently produce a dihydroxylated intermediate. nih.gov

Glycosylations: The sugar moieties are essential for the biological activity of pradimicins. nih.govebi.ac.uk The pradimicin biosynthetic gene cluster contains genes encoding enzymes for sugar biosynthesis and their attachment. amazonaws.com The glycosylation process is catalyzed by specific glycosyltransferases (GTs). PdmS is responsible for attaching the first sugar moiety, 4',6'-dideoxy-4'-amino-D-galactose or its N-methylated form, to the 5-OH group of the aglycone. nih.gov Subsequently, PdmQ attaches the second sugar, D-xylose. nih.gov Disruption of pdmS leads to the accumulation of the aglycone, while disruption of pdmQ results in the accumulation of a pradimicin analogue with only one sugar. researchgate.netnih.gov

Methylations: The pradimicin biosynthetic gene cluster contains two putative O-methyltransferase genes, pdmF and pdmT. nih.gov PdmF acts as a C-11 O-methyltransferase. usu.edunih.govnih.gov PdmT has been characterized as a C-7 O-methyltransferase. nih.govnih.gov Another methyltransferase, PdmO, is responsible for the N-methylation of the amino group on the first sugar moiety. usu.edunih.gov

Table 1: Key Tailoring Enzymes in Pradimicin Biosynthesis

| Enzyme | Gene | Function | Substrate(s) | Product(s) |

| Hydroxylases | ||||

| PdmJ | pdmJ | C-5 Hydroxylase | Benzo[a]naphthacenequinone core (G-2A) | 5-hydroxy-G-2A |

| PdmW | pdmW | C-6 Hydroxylase | Benzo[a]naphthacenequinone core (G-2A) | 6-hydroxy-G-2A |

| Glycosyltransferases | ||||

| PdmS | pdmS | Attaches first sugar moiety | 5-hydroxylated aglycone | Glycosylated intermediate |

| PdmQ | pdmQ | Attaches second sugar moiety (D-xylose) | Monoglycosylated intermediate | Diglycosylated pradimicin |

| Methyltransferases | ||||

| PdmF | pdmF | C-11 O-methylation | Hydroxylated aglycone | 11-O-methylated intermediate |

| PdmT | pdmT | C-7 O-methylation | Hydroxylated aglycone | 7-O-methylated intermediate |

| PdmO | pdmO | N-methylation of amino sugar | Pradimicin with amino sugar | N-methylated pradimicin |

| Amino Acid Ligase | ||||

| PdmN | pdmN | Ligates D-alanine | Benzo[a]naphthacenequinone core (G-2A) | D-alanyl-G-2A |

A distinguishing feature of this compound is the presence of a D-alanine moiety attached to the aglycone. ebi.ac.uk The enzyme responsible for this incorporation is PdmN, an amino acid ligase with similarities to asparagine synthase-like enzymes. nih.govacs.org PdmN catalyzes the ligation of a D-alanine molecule to the carboxyl group at C-16 of the benzo[a]naphthacenequinone core. nih.govnih.gov

Research has shown that PdmN exhibits relaxed substrate specificity, meaning it can incorporate amino acids other than D-alanine. nih.govebi.ac.uk This flexibility allows for the generation of novel pradimicin analogues through precursor-directed biosynthesis. ebi.ac.uk For example, supplementing the culture medium of Actinomadura species with different amino acids can lead to the production of pradimicins with alternative amino acid side chains.

Strategies for Directed Biosynthesis of Pradimicin Analogues

The flexibility of the pradimicin biosynthetic pathway, particularly the relaxed substrate specificity of some tailoring enzymes, provides opportunities for generating novel analogues through directed biosynthesis. nih.govcapes.gov.br This approach involves feeding the producing organism with synthetic precursors or manipulating the fermentation conditions to favor the production of specific derivatives.

One successful strategy has been the supplementation of the culture medium with different amino acids. For instance, adding D-serine to the culture of Actinomadura hibisca resulted in the production of pradimicins FA-1 and FA-2, which are D-serine analogues of pradimicins A and C, respectively. capes.gov.brnih.gov Similarly, feeding L-alanine to Actinomadura spinosa can divert the pathway to produce L-alanyl pradimicin analogues. vulcanchem.com

Another approach involves genetic engineering of the biosynthetic pathway. By inactivating or modifying specific genes, it is possible to generate new structures. For example, the disruption of methyltransferase genes can lead to the production of demethylated pradimicin analogues. nih.gov Furthermore, combinatorial biosynthesis, which involves expressing genes from different biosynthetic pathways in a heterologous host, has been used to create hybrid polyketides. nih.govacs.org For example, combining the R1128 initiation module with the pradimicin PKS has led to the production of novel aklanonic acid analogues. acs.org These strategies not only provide insights into the biosynthetic machinery but also offer a powerful tool for creating new pradimicin derivatives with potentially improved therapeutic properties.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to the Pradimicin Aglycone

The aglycone of pradimicins, known as pradimicinone, is the common structural core shared with the benanomicin antibiotics. nih.gov The total synthesis of this complex aglycone has been a significant challenge, requiring innovative strategies to construct its intricate ring system with precise stereochemical control.

Regio- and Stereoselective Methodologies

A key challenge in the synthesis of the pradimicin aglycone is the control of stereochemistry, particularly at the C-5 and C-6 positions in the B-ring. nih.gov Researchers have developed regio- and stereoselective methods to address this. One successful approach involves a diastereoselective ring-opening of a biaryl lactone using a chiral nucleophile like (R)-valinol. nih.govebi.ac.uk This step is crucial for setting the stereochemistry of the subsequent transformations.

Another critical step is the stereocontrolled semi-pinacol cyclization of an aldehyde acetal. nih.govebi.ac.uk This reaction, often mediated by samarium(II) iodide (SmI2) in the presence of a Lewis acid such as BF3OEt2, facilitates the formation of the ABCD tetracyclic system with the desired stereochemistry. nih.govebi.ac.uk This methodology allows for precise control over the two critical stereogenic centers in the B-ring. nih.gov

The table below summarizes key regio- and stereoselective reactions used in the synthesis of the pradimicin aglycone.

| Reaction | Reagents/Conditions | Purpose | Reference |

| Diastereoselective lactone opening | (R)-valinol | Sets initial stereochemistry | nih.govebi.ac.uk |

| Semi-pinacol cyclization | SmI2, BF3OEt2 | Forms ABCD tetracycle, controls C-5/C-6 stereochemistry | nih.govebi.ac.uk |

| Pinacol (B44631) cyclization of 2,2'-biaryldicarbaldehydes | N/A | Transmits chirality to form the trans-9,10-dihydrophenanthrene-9,10-diol substructure | nih.govtitech.ac.jp |

Construction of the Pentangular Ring System

The pentangular (five-ring) structure of the pradimicin aglycone presents a significant synthetic hurdle. The construction of this benzo[a]naphthacenequinone core has been achieved through various strategies. One notable method relies on the transmission of chirality during the pinacol cyclization of 2,2'-biaryldicarbaldehydes to create the dihydrophenanthrene substructure. nih.govtitech.ac.jp

In biosynthetic pathways, the formation of the pentangular structure is a synergistic process involving several enzymes. nih.govusu.edu Specifically, the monooxygenase PdmH oxidizes the B-ring to a quinone, which is a prerequisite for the cyclases PdmK and PdmL to close rings C, D, and E. nih.govusu.edu While not a chemical synthesis method in the traditional sense, understanding these biosynthetic steps can inform the design of synthetic routes.

Synthetic approaches have also utilized anionic [4+2] cycloaddition reactions to construct the anthraquinone (B42736) core with specific substitution patterns. niscpr.res.in This involves the reaction of a phthalide (B148349) sulfone synthon with a suitable cyclohexenone to yield the desired anthraquinone intermediate. niscpr.res.in The ABCD tetracycle, once synthesized, serves as a versatile platform for the divergent synthesis of various pradimicin and benanomicin analogues. nih.govebi.ac.uk The final E-ring is typically constructed later in the synthetic sequence. nih.govebi.ac.uk

Synthetic Methodologies for Pradimicin Analogues and Derivatives

To explore the structure-activity relationships and improve the therapeutic potential of pradimicins, various analogues and derivatives have been synthesized. These modifications often target the amino acid and sugar moieties, as well as the aglycone itself.

Introduction of Amino Acid Moieties

The D-alanine moiety attached to the pradimicin core is crucial for its biological activity. rsc.org Synthetic strategies have been developed to introduce different amino acids at this position to probe the structural requirements for activity.

A common approach involves the synthesis of pradimic acid, the aglycone with the sugar attached but lacking the amino acid. nih.gov This intermediate can then be coupled with various amino acids or their equivalents. For instance, a series of alanine-exchanged analogues were synthesized by coupling 4'-N-Cbz-pradimic acid with different amino acids, followed by deprotection. nih.gov This study revealed that most analogues with D-α-amino acids retained antifungal activity, highlighting the importance of this stereochemistry. nih.gov

The introduction of the amino acid is typically performed on the fully formed ABCD tetracyclic intermediate before the final E-ring construction and glycosylation steps in total synthesis approaches. nih.govebi.ac.uk In biosynthetic engineering approaches, the enzyme PdmN, an amino acid ligase, has been shown to ligate D-alanine to the carboxyl group at C-16 of the aglycone. nih.gov This enzyme has relaxed substrate specificity, allowing for the creation of new pradimicin analogues through combinatorial biosynthesis. nih.gov

The table below showcases some of the amino acid analogues of Pradimicin A that have been synthesized.

| Pradimicin A Analogue | Coupled Amino Acid/Equivalent | Antifungal Activity | Reference |

| 3a-3j, 3l-3q | Various D-α-amino acids | Retained activity | nih.gov |

| 3k | D-proline | Lost activity | nih.gov |

| BMY-28864 | D-serine | Active, with improved water solubility | nii.ac.jpnih.gov |

Glycosylation Reactions and Carbohydrate Moiety Variation

The disaccharide moiety of pradimicins plays a critical role in their biological activity. researchgate.net Therefore, the development of efficient glycosylation methods and the synthesis of analogues with modified sugars are important areas of research.

In the total synthesis of pradimicins, glycosylation is a key step. The combination of Cp2HfCl2 and AgOTf has been used to promote the glycosylation of the ABCD tetracycle. nih.govebi.ac.uk The regioselectivity of this reaction is crucial for attaching the sugar to the correct hydroxyl group on the aglycone. nih.gov

Modifications to the sugar part of pradimicins have been achieved through both glycosidation of the aglycone with different sugars and chemical transformation of the natural pradimicin sugar moieties. nih.gov Studies have shown that the 5-O-(6-deoxy-β-D-sugar) is essential for antifungal activity. nih.gov Derivatives with modifications at other positions of the sugar, such as 2'-epi, 3'-oxo, and 4'-deoxy sugars, have been shown to retain activity against yeasts. nih.gov

The enzymes involved in the glycosylation steps in pradimicin biosynthesis, PdmQ and PdmS, have been identified. researchgate.net These glycosyltransferases could potentially be used in chemoenzymatic approaches to generate novel glycosylated pradimicin analogues.

Semi-synthetic Modifications for Enhanced Properties (e.g., Solubility)

A significant limitation of natural pradimicins is their poor water solubility, which can hinder their therapeutic development. nih.govresearchgate.net Consequently, semi-synthetic modifications aimed at improving solubility have been a major focus. researchgate.net

One successful strategy is the reductive alkylation of the amino group on the sugar moiety. For example, N,N-Dimethylpradimicin E is a semi-synthetic derivative created by the reductive alkylation of pradimicin E. This modification, introducing two methyl groups, significantly enhances water solubility while retaining antifungal activity.

Another approach to improve solubility involves modifying the D-alanine moiety. BMY-28864, an analogue where D-alanine is replaced by D-serine, exhibits improved water solubility. rsc.orgnih.gov Amide formation at the carboxy group of the D-alanine moiety has also been explored as a strategy to reduce the aggregation and improve the solubility of pradimicins. researchgate.net

The following table summarizes semi-synthetic modifications of pradimicins aimed at enhancing their properties.

| Derivative | Modification | Enhanced Property | Reference |

| N,N-Dimethylpradimicin E | Reductive alkylation of the sugar's amino group | Increased water solubility | |

| BMY-28864 | Replacement of D-alanine with D-serine | Increased water solubility | rsc.orgnih.gov |

| Amide derivatives | Amide formation at the D-alanine carboxyl group | Reduced aggregation, improved solubility | researchgate.net |

Molecular Mechanism of Action

Calcium-Dependent Mannose Binding: The Lectin-Mimic Property

Pradimicins are a unique class of non-peptidic natural products that exhibit a lectin-like ability to bind D-mannose in a calcium-dependent manner. nih.govnih.govplos.org This property is central to their biological activity, allowing them to recognize and bind to specific carbohydrate structures on pathogenic surfaces. The interaction is a complex process involving the formation of a ternary complex between Pradimicin D, calcium ions, and mannose residues. nii.ac.jpnih.gov

Binding Specificity for D-Mannose and Mannans

This compound demonstrates a remarkable specificity for D-mannose and its polymers, mannans. nih.govnih.govnii.ac.jp It can effectively discriminate D-mannose from other common monosaccharides such as D-glucose, D-galactose, N-acetyl-D-glucosamine, and L-fucose under physiological conditions. nih.govnii.ac.jp This high degree of specificity is crucial for its targeted action against fungi and certain viruses, whose surfaces are rich in mannose-containing glycans. ebi.ac.uktandfonline.com

Research has shown that pradimicins bind to the mannose residues on the cell surface components of yeast, such as mannans and mannoproteins. tandfonline.com The binding is not limited to terminal mannose units; pradimicins can also recognize internal mannose residues within glycan chains. ebi.ac.uk Specifically, studies have indicated that Pradimicin A recognizes the 2-, 3-, and 4-hydroxyl groups of D-mannose. plos.orgnii.ac.jp The affinity of pradimicins for mannans is significantly influenced by the structure and branching of the polysaccharide, with a preference for branched oligomannose motifs containing multiple terminal mannose residues. researchgate.net This suggests that this compound can simultaneously interact with several mannose units on a complex mannan (B1593421) structure, leading to a high-avidity binding. researchgate.net

The binding process is essential for the antifungal activity of this compound, as this interaction is a prerequisite for the subsequent disruption of the fungal cell membrane. tandfonline.com The antifungal effect can be counteracted by the presence of D-mannoside or mannans, further highlighting the specific nature of this interaction. tandfonline.com

Role of Calcium in Complex Formation

Calcium ions play an indispensable role in the formation of the this compound-mannose complex. nih.govnii.ac.jpnih.gov The binding of this compound to mannose is strictly calcium-dependent, and the presence of a calcium chelator like EGTA can antagonize its antifungal activity. tandfonline.com

The complex formation is a stepwise process. Initially, two pradimicin molecules are bridged by a single calcium ion (Ca²⁺) to form a binary [PRM₂/Ca²⁺] complex. nii.ac.jprsc.orgnii.ac.jp This dimerization is a critical step, as the resulting dimeric structure creates the binding sites for mannose. nii.ac.jp The [PRM₂/Ca²⁺] complex then proceeds to bind mannose molecules. This occurs in two distinct phases: a primary binding of two mannose molecules with high affinity, followed by a secondary binding of another two mannose molecules with lower affinity, ultimately forming a [PRM₂/Ca²⁺/Man₄] complex. nih.govrsc.orgnii.ac.jp

Spectrophotometric analyses have confirmed this sequential complex formation. nih.gov The initial interaction of the pradimicin derivative BMY-28864 with D-mannopyranoside occurs even in the absence of calcium, but the subsequent addition of calcium is necessary to form the stable ternary complex. nih.gov While other divalent cations like strontium and cadmium can mimic calcium's role in the in vitro complex formation, only calcium is effective in mediating the physiological effects that lead to cell death. nih.gov

| Step | Reactants | Product | Affinity |

|---|---|---|---|

| 1 | 2 Pradimicin Molecules + 1 Ca²⁺ Ion | [PRM₂/Ca²⁺] complex | - |

| 2 (Primary Binding) | [PRM₂/Ca²⁺] complex + 2 D-Mannose Molecules | [PRM₂/Ca²⁺/Man₂] complex | High |

| 3 (Secondary Binding) | [PRM₂/Ca²⁺/Man₂] complex + 2 D-Mannose Molecules | [PRM₂/Ca²⁺/Man₄] complex | Low |

Structural Analysis of Pradimicin-Calcium-Mannose Complexes

Elucidating the precise three-dimensional structure of the Pradimicin-calcium-mannose complex has been challenging due to the tendency of these complexes to aggregate and precipitate out of solution. nih.govnii.ac.jp However, a combination of techniques, including X-ray crystallography and solid-state NMR spectroscopy, has provided significant insights into the molecular architecture of these complexes. nii.ac.jp

Structural studies have revealed that in the dimeric [PRM₂/Ca²⁺] complex, the two pradimicin molecules are bridged by the calcium ion. nii.ac.jp This dimerization is essential for creating the mannose-binding pockets. nii.ac.jp Density functional theory (DFT) calculations based on solid-state NMR data have provided a reliable model of the [PRM₂/Ca²⁺/Man₂] complex. nii.ac.jp In this model, two mannose molecules bind symmetrically to the pradimicin dimer. nih.gov

The interaction with mannose involves a network of hydrogen bonds and coordination with the calcium ion. The 2-, 3-, and 4-hydroxyl groups of the mannose molecule are crucial for this binding, forming hydrogen bonds with the pradimicin molecule. nih.govnii.ac.jp The pyranose ring oxygen of mannose also forms a hydrogen bond with a water molecule coordinated to the calcium ion. nii.ac.jp Conversely, the 6-hydroxyl group of mannose does not appear to interact directly with either the pradimicin molecule or the calcium ion. nii.ac.jp This specific pattern of interactions explains the high specificity of pradimicins for D-mannose. nii.ac.jp

Cellular and Subcellular Targets

The lectin-mimicking property of this compound enables it to target specific glycoconjugates on the surface of fungi and viruses, leading to the disruption of their biological functions.

Interaction with Fungal Cell Wall Components (e.g., Mannoproteins)

The primary target of this compound in fungi is the cell wall, a structure essential for maintaining cell integrity and shape. annualreviews.org The fungal cell wall is rich in mannans and mannoproteins, which are complex carbohydrates composed of mannose units. nih.gov this compound's ability to bind specifically to these mannose residues is the foundation of its antifungal activity. tandfonline.com

The interaction of this compound with cell wall mannoproteins is a critical first step in its mechanism of action. tandfonline.com This binding is thought to disrupt the integrity of the cell membrane, leading to leakage of essential ions like potassium and ultimately causing cell death. ebi.ac.uk The outer layer of the fungal cell wall is composed of heavily glycosylated mannoproteins, which can mask the underlying β-glucan layer from the host immune system. nih.gov By binding to these mannoproteins, this compound may also interfere with this masking effect.

The antifungal activity of pradimicins is directly correlated with their ability to bind to fungal mannans. nih.gov This unique mode of action, targeting a component specific to fungal cells, makes pradimicins a promising class of antifungal agents. annualreviews.org

Binding to Viral Glycoproteins (e.g., HIV gp120)

In addition to its antifungal properties, this compound and its analogs have shown significant antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). plos.orgebi.ac.uk This activity is also mediated by its ability to bind to mannose-rich glycans, specifically those found on the viral envelope glycoprotein (B1211001) gp120. asm.org

The gp120 protein is crucial for HIV entry into host cells, as it mediates the attachment of the virus to the CD4 receptor on T-cells. frontiersin.org The surface of gp120 is heavily glycosylated with high-mannose-type glycans. plos.org Pradimicin S, a derivative of Pradimicin A, has been shown to bind strongly to gp120 in a calcium-dependent manner, with a dissociation constant in the nanomolar range. asm.org This binding can be competitively inhibited by an (α-1,2)mannose trimer, confirming the specificity of the interaction. asm.org

By binding to the mannose residues on gp120, pradimicins can block the interaction between the virus and its cellular receptors, thereby inhibiting viral entry. asm.orgfrontiersin.org This mechanism has been demonstrated to prevent the transmission of HIV from infected to uninfected cells. asm.org The development of viral resistance to pradimicins is associated with the deletion of N-glycosylation sites on gp120, further underscoring the importance of this interaction for the drug's antiviral effect. asm.org

Interaction with Parasitic Surface Glycoproteins (e.g., VSGs of Trypanosoma brucei)

Pradimicins exhibit their antiparasitic activity through a targeted interaction with specific glycans on the surface of parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis. nii.ac.jpcsic.es The surface of this parasite is covered by a dense coat of Variant Surface Glycoproteins (VSGs), which are crucial for evading the host's immune system. csic.esmdpi.comliverpool.ac.uk These VSGs are N-glycosylated, featuring mannose-rich glycans. csic.esresearchgate.net

Pradimicins function as non-peptidic, carbohydrate-binding agents, acting similarly to lectins. csic.esjst.go.jp They specifically recognize and bind to the D-mannose residues within the glycans of the parasite's surface glycoproteins. nii.ac.jpcsic.es Studies with Pradimicin A (PRM-A) and Pradimicin S (PRM-S) have demonstrated specific binding to the VSGs of T. brucei. csic.esresearchgate.net This interaction is critical to the compound's trypanocidal effect. csic.es Competition assays have shown that pradimicins compete with other mannose-binding lectins, such as Hippeastrum hybrid agglutinin (HHA) and Cyanovirin-N (CVN), for binding to the trypanosome surface, confirming their interaction with VSG glycans. csic.es The binding of pradimicin to the VSG coat perturbs essential cellular processes like endocytosis and cytokinesis, ultimately leading to parasite lysis. csic.esresearchgate.net The critical role of these surface glycans is highlighted by the observation that parasite cells induced with resistance to pradimicins show defective glycan composition and reduced infectivity. csic.esresearchgate.net

Modulation of Cellular Pathways (e.g., Osmosensor Protein Sln1, HOG pathway)

In the yeast Saccharomyces cerevisiae, pradimicin's mechanism involves the modulation of specific cellular signaling pathways, notably those related to sensing environmental stress. Research has implicated the membrane-spanning osmosensor protein Sln1 in the fungicidal action of pradimicin. tandfonline.comnih.gov Sln1 is a histidine kinase that is part of a two-component signal transduction system. molbiolcell.org Pradimicin's activity is dependent on its ability to bind to mannose residues, including the polymannosyl N-glycosides present in the extracellular domain of Sln1. tandfonline.com A mutant strain of S. cerevisiae lacking these putative N-glycosylation sites in the Sln1 protein exhibited resistance to pradimicin, indicating that the binding of pradimicin to these specific glycans is essential for its lethal effect. tandfonline.comnih.gov

The Sln1 protein is positioned upstream of the High Osmolarity Glycerol (HOG) pathway. tandfonline.comnih.gov The SLN1 pathway involves a phosphorelay system through the Ypd1 protein to the response regulators Ssk1 and Skn7. molbiolcell.orgasm.org While the interaction with Sln1 is crucial, studies have shown that the downstream components of the HOG pathway are not involved in pradimicin's mechanism of action. tandfonline.comnih.gov Null mutants for Ssk1, Pbs2, and Hog1, key proteins in the HOG cascade, remained as sensitive to pradimicin as the wild-type strain. tandfonline.comnih.gov This suggests that while pradimicin's fungicidal action involves the Sln1 osmosensor, it does not proceed through the canonical HOG pathway. tandfonline.comresearchgate.net Instead, the interaction with Sln1 appears to trigger a separate cascade of events leading to cell death. tandfonline.com

Downstream Cellular Events

Disruption of Membrane Integrity and Permeability

A primary consequence of pradimicin's interaction with cell surface mannans is the disruption of the plasma membrane's integrity and permeability. nih.govebi.ac.ukontosight.aiontosight.ai The binding of pradimicins to D-mannosides on the surface of fungal cells is a calcium-dependent process. nih.govebi.ac.uk This leads to the formation of a ternary complex composed of the D-mannoside, pradimicin, and a calcium ion, which is the foundation of its mechanism. nih.govebi.ac.ukresearchgate.net This complex formation is believed to cause a dysfunction in membrane permeability, leading to cell death. tandfonline.com This mechanism has been observed in various fungi, including Candida albicans, and is considered a novel mode of antifungal action. nih.govebi.ac.uk The disruption of the fungal cell membrane is a key event that initiates the subsequent cascade leading to cell death. nih.gov

Table 1: Research Findings on Pradimicin-Induced Membrane Disruption

| Organism | Key Finding | Reference(s) |

| Candida albicans | Pradimicin binds to terminal D-mannosides on the cell wall, forming a ternary complex with calcium that disrupts cell membrane integrity. | nih.govebi.ac.uk |

| Saccharomyces cerevisiae | Binding to cell surface components causes dysfunction of membrane permeability, leading to apoptosis-like cell death. | tandfonline.com |

| Fungal Cells | The mechanism involves binding to mannoproteins on the fungal cell surface, disrupting membrane integrity and causing cell death. | ontosight.ai |

Induction of Apoptosis-Like Cell Death

Following the initial interaction with the cell surface, pradimicins trigger a programmed cell death cascade resembling apoptosis in higher eukaryotes. tandfonline.comnih.govexeter.ac.uk In the yeast Saccharomyces cerevisiae, treatment with Pradimicin A induces characteristics of apoptosis-like cell death. nih.govexeter.ac.uk This process is a downstream consequence of the initial binding to mannose residues and the subsequent disruption of membrane function. tandfonline.com The induction of this cell death pathway is not unique to fungi; a derivative, pradimicin-IRD, has been shown to induce apoptosis in human colorectal cancer cell lines (HCT 116), indicated by markers like PARP1 and caspase 3 cleavage. researchgate.netsyngene.com This suggests that the core structure of pradimicin can initiate programmed cell death pathways across different cell types, albeit through potentially different upstream triggers.

Nuclear DNA Fragmentation and Reactive Oxygen Species Accumulation

Key hallmarks of the apoptosis-like cell death induced by pradimicins include distinct nuclear changes and the generation of oxidative stress. tandfonline.comnih.gov In Saccharomyces cerevisiae, treatment with pradimicin leads to nuclear breakage and the fragmentation of nuclear DNA, which are classic indicators of apoptosis. nih.govexeter.ac.uk This DNA damage can be visualized using techniques like DAPI and TUNEL staining. nih.gov

Concurrently, pradimicin treatment causes a significant intracellular accumulation of reactive oxygen species (ROS). tandfonline.comnih.govjst.go.jp The production of ROS has been identified as a crucial mediator in the apoptotic cascade. doi.org Studies have shown that the apoptosis induced by pradimicin can be completely inhibited by treating cells with a ROS scavenger, such as N-acetylcysteine, prior to exposure to the compound. nih.govdoi.org This demonstrates a direct link between ROS accumulation and the execution of the cell death program. nih.gov In sperm, an excess of ROS is known to cause damage to both mitochondrial and nuclear DNA, leading to DNA fragmentation. imrpress.com

Table 2: Key Apoptotic Events Induced by Pradimicin

| Event | Observation | Organism/Cell Line | Reference(s) |

| Nuclear Breakage & DNA Fragmentation | Observed via DAPI and TUNEL staining after treatment. | Saccharomyces cerevisiae | nih.govexeter.ac.uk |

| ROS Accumulation | Detected in pradimicin-treated cells; linked directly to cell death. | Saccharomyces cerevisiae | tandfonline.comnih.govjst.go.jp |

| Apoptosis Induction | Confirmed by PARP1 and caspase 3 cleavage. | HCT 116 (Human Colon Cancer) | researchgate.netsyngene.com |

| Mediation by ROS | Apoptosis was prevented by the ROS scavenger N-acetylcysteine. | Mammalian Cells | doi.org |

Interference with DNA Repair Pathways (e.g., for pradimicin-IRD)

The derivative pradimicin-IRD has demonstrated antineoplastic activity by acting as a DNA-damaging agent. researchgate.netsyngene.com Its mechanism involves not only causing DNA damage but also interfering with the cell's ability to repair this damage. nih.gov Molecular docking analyses have shown that pradimicin-IRD acts as a DNA intercalating agent and can potentially inhibit DNA-binding proteins. researchgate.netnih.gov

Transcriptomic studies in HCT 116 colon cancer cells treated with pradimicin-IRD revealed modulation of genes involved in several DNA repair pathways, including nucleotide excision repair and the repair of double-strand breaks. researchgate.netnih.gov Specifically, pradimicin-IRD treatment led to reduced mRNA levels of hTERT and POLH. nih.gov The protein POLH is involved in translesion synthesis, a form of DNA damage tolerance. Cells deficient in POLH showed higher resistance to pradimicin-IRD, and the compound was shown to prevent the formation of the POLH/DNA complex, suggesting a direct interference with this repair pathway. nih.gov Furthermore, protein levels of PCNA, a key factor in DNA replication and repair, were decreased after exposure to the compound. nih.gov This interference with DNA repair pathways contributes significantly to its cytotoxic effects in cancer cells. researchgate.netnih.gov

Inhibition of Viral Entry and Replication Cycles

The antiviral action of the pradimicin family is characterized by the inhibition of viral entry into host cells, a mechanism extensively studied in Pradimicin A and Pradimicin S. nih.govkuleuven.be These compounds act as true virus entry inhibitors, targeting the heavily glycosylated envelope proteins of various viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Dengue Virus (DENV). plos.orgpurdue.edu

The mechanism relies on the ability of pradimicins to bind to high-mannose glycans on viral surface glycoproteins, such as gp120 in HIV. nih.govasm.org This binding, which is dependent on the presence of calcium ions, effectively blocks the initial stages of the viral replication cycle. nih.govmdpi.com By interacting with the viral envelope, pradimicins can prevent the virus from attaching to host cell receptors or inhibit the subsequent fusion of the viral and cellular membranes. kuleuven.be Time-of-addition experiments have confirmed that to exert their full antiviral effect, these compounds must be present at the very beginning of the infection process. nih.gov

Studies with Pradimicin S have demonstrated its ability to inhibit a wide array of HIV-1 laboratory strains, clinical isolates, HIV-2, and Simian Immunodeficiency Virus (SIV). asm.org It also prevents the formation of syncytia, which is a method of viral transmission between infected and uninfected cells. asm.org Furthermore, Pradimicin S was found to dose-dependently inhibit Dengue Virus (DENV-2) replication in monocyte-derived dendritic cells (MDDCs). purdue.edu The activity of pradimicins is directly linked to their glycan-binding properties; for instance, the anti-HIV activity of Pradimicin S can be reversed by the presence of α(1,2)mannose trimers, confirming the specific nature of the interaction with mannose residues on the viral envelope. asm.org

| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Pradimicin A | HIV-1(IIIB) | CEM | 3.3 | nih.gov |

| Pradimicin A | HIV-1(IIIB) | C8166 | 4.8 | nih.gov |

| Pradimicin S | HIV-1(IIIB) | Raji/DC-SIGN⁺ | 11 | asm.org |

| Pradimicin S | HIV-1(BaL) | Raji/DC-SIGN⁺ | 21 | asm.org |

| Pradimicin S | DENV-2 | MDDC | 11 | purdue.edu |

Perturbation of Cytokinesis and Endocytosis in Parasites

Pradimicins exhibit significant antiparasitic activity, particularly against the protozoan parasite Trypanosoma brucei, the agent responsible for African trypanosomiasis. plos.org The mechanism of action, elucidated through studies with Pradimicin A and Pradimicin S, involves binding to the parasite's surface glycans, which leads to profound disruption of essential cellular processes like endocytosis and cytokinesis. capes.gov.brplos.org

The surface of bloodstream form trypanosomes is covered by a dense coat of Variant Surface Glycoproteins (VSGs), which are rich in mannose. plos.org Pradimicins bind to the carbohydrate moieties of these VSGs, inducing rapid parasite lysis. capes.gov.br This binding leads to defects in endocytosis; the complex formed between pradimicin and the VSG appears to trigger faulty endocytic processes, contributing to the parasite's death. capes.gov.br

A key finding is the impairment of cytokinesis, the final stage of cell division. capes.gov.br Microscopic analysis of parasites treated with Pradimicin S revealed an accumulation of cells that had completed mitosis (containing two nuclei and two kinetoplasts, or 2N2K) but failed to divide. capes.gov.br Additionally, a notable population of cells with multiple nuclei and kinetoplasts (XNXK) emerged, which strongly suggests that pradimicins impair the physical separation of daughter cells by binding to the surface glycans involved in this process. capes.gov.br This disruption of cell division, combined with the perturbation of endocytosis, leads to a pronounced and lethal effect on the parasite. plos.orgasm.org

| Compound | Parasite | EC₅₀ (µM) | Reference |

|---|---|---|---|

| Pradimicin A | T. brucei BSF | 5.9 | plos.org |

| Pradimicin S | T. brucei BSF | 5.3 | plos.org |

| BMY28864 | T. brucei BSF | 14.0 | plos.org |

| Pradimicin-FS | T. brucei BSF | 12.0 | plos.org |

| Pradimicin-FA-1 | T. brucei BSF | 10.0 | plos.org |

| BMS181184 | T. brucei BSF | 17.0 | plos.org |

Biological Activities and Preclinical Efficacy

Antifungal Activity Spectrum and Potency (In Vitro and Preclinical Models)

The pradimicin class of antibiotics, including Pradimicin D, exhibits a wide range of antifungal activity. While specific quantitative data for this compound is limited in publicly available literature, its activity is reported to be equivalent to that of Pradimicin A. nih.gov Extensive research on the pradimicin derivative, BMS-181184, provides significant insight into the antifungal spectrum and potency of this class of compounds.

Pradimicins demonstrate notable efficacy against various Candida species. In vitro studies on the pradimicin derivative BMS-181184 revealed that for 97% of the 167 strains of Candida spp. tested, the Minimum Inhibitory Concentrations (MICs) were ≤8 µg/mL, with a majority falling in the 2 to 8 µg/mL range. asm.orgasm.org Furthermore, this compound has demonstrated in vivo effectiveness against systemic infections with Candida albicans in murine models. nih.gov

Table 1: In Vitro Activity of Pradimicin Derivative (BMS-181184) against Candida Species

| Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|---|

| Candida albicans | 75 | 0.5–8 | 4 | 8 |

| Candida glabrata | 25 | 2–8 | 4 | 8 |

| Candida parapsilosis | 25 | 2–8 | 4 | 4 |

| Candida tropicalis | 25 | 2–8 | 4 | 8 |

| Candida krusei | 17 | 4–8 | 8 | 8 |

Data based on studies of the pradimicin derivative BMS-181184. asm.org

The pradimicin family shows significant activity against Aspergillus species, which are responsible for invasive aspergillosis. For the derivative BMS-181184, MICs against Aspergillus fumigatus were found to be ≤8 µg/mL. asm.orgasm.org However, other species such as Aspergillus niger and Aspergillus flavus have shown lower susceptibility, with MICs reported to be ≥16 µg/mL. asm.org In preclinical models of invasive pulmonary aspergillosis in persistently neutropenic rabbits, BMS-181184 was found to be at least as effective as amphotericin B in promoting survival and reducing tissue injury. nih.gov

Table 2: In Vitro Activity of Pradimicin Derivative (BMS-181184) against Aspergillus Species

| Species | Number of Strains | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |

|---|---|---|---|

| Aspergillus fumigatus | 35 | 4–16 | 7.99 |

| Aspergillus flavus | 3 | ≥16 | Not Reported |

| Aspergillus niger | 4 | ≥16 | Not Reported |

Data based on studies of the pradimicin derivative BMS-181184. nih.govasm.org

Pradimicins are also effective against other clinically relevant yeasts. Studies on BMS-181184 have shown that the MICs for Cryptococcus neoformans are generally within the range of 2 to 8 µg/mL. asm.orgasm.org The pradimicin class of antibiotics is known to be active against Saccharomyces cerevisiae, inducing apoptosis-like cell death. nih.govnih.gov

Table 3: In Vitro Activity of Pradimicin Derivative (BMS-181184) against Cryptococcus neoformans

| Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|---|

| Cryptococcus neoformans | 32 | 1–8 | 4 | 8 |

Data based on studies of the pradimicin derivative BMS-181184. asm.org

A significant characteristic of the pradimicin class of antibiotics is their generally fungicidal activity. asm.orgnih.gov This is in contrast to fungistatic agents, which only inhibit fungal growth. The fungicidal effect of pradimicins is a result of their mechanism of action, which leads to the disruption of the fungal cell membrane and subsequent cell death. nih.gov The derivative BMS-181184 has been shown to be fungicidal against yeasts and, to a lesser extent, against filamentous fungi like Aspergillus fumigatus. asm.orgasm.org For A. fumigatus, a reduction in cell counts was observed, although it was less pronounced than with yeasts. asm.org

Antiviral Activity Profile (In Vitro)

In addition to their antifungal properties, pradimicins have demonstrated significant antiviral activity, particularly against enveloped viruses. This activity is also linked to their ability to bind to mannose-containing glycoproteins, which are often present on the surface of these viruses. nih.gov

Pradimicins have been identified as potent inhibitors of HIV. yes4yes.com Pradimicin A, to which this compound's activity is comparable, has been shown to inhibit the cytopathic effects of HIV-1 in cell cultures. nih.gov A highly water-soluble derivative, Pradimicin S, effectively inhibits a wide variety of HIV-1 laboratory strains and clinical isolates, as well as HIV-2, with 50% effective concentrations (EC₅₀) in the lower micromolar range. nih.govresearchgate.net The mechanism of this antiviral action is the blockage of virus entry into target cells by binding to the viral envelope glycoprotein (B1211001) gp120. nih.gov

Table 4: In Vitro Anti-HIV Activity of Pradimicin Derivatives

| Compound | Virus Strain | Cell Line | EC₅₀ (µM) |

|---|---|---|---|

| Pradimicin A | HIV-1(IIIB) | CEM | 3.3 |

| Pradimicin S | HIV-1(IIIB) | MT-4 | ~1-2 |

| Pradimicin S | HIV-2(ROD) | MT-4 | ~1-2 |

Data based on studies of Pradimicin A and Pradimicin S. nih.govnih.gov

Activity against Hepatitis C Virus (HCV) and Simian Immunodeficiency Virus (SIV)

There is no available scientific information specifically documenting the activity of this compound against either the Hepatitis C Virus (HCV) or the Simian Immunodeficiency Virus (SIV).

Inhibition of Syncytium Formation

No research data could be found that specifically investigates or reports on the ability of this compound to inhibit syncytium formation, a process relevant to the lifecycle of certain viruses.

Antiparasitic Activity (Preclinical Models)

Trypanocidal Effects against Trypanosoma brucei

There is no available scientific literature describing the preclinical evaluation of this compound for trypanocidal effects against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. While other pradimicins have been investigated for antiparasitic activities, these findings cannot be attributed to this compound. nih.gov

Emerging Biological Activities: Antineoplastic Potential

Detailed research into the antineoplastic potential of a related compound, pradimicin-IRD, has been conducted. This compound, isolated from Amycolatopsis sp., has demonstrated DNA-damaging effects and the ability to induce cell cycle arrest in cancer cell lines through TP53-independent pathways. However, pradimicin-IRD is identified as a distinct chemical entity from this compound. researchgate.nettandfonline.com In adherence to the instruction to focus solely on this compound, the specific findings related to pradimicin-IRD are not detailed here.

DNA-Damaging Effects and Cell Cycle Arrest in Cancer Cell Lines

No studies have been published that specifically examine the DNA-damaging effects or the induction of cell cycle arrest in cancer cells by this compound.

Modulation of DNA Repair Genes (e.g., TP53-independent pathways)

There is no available data on the modulation of DNA repair genes or any involvement of TP53-independent pathways in the biological activity of this compound.

Structure Activity Relationships Sar and Structural Optimization

Impact of Aglycone Modifications on Biological Activity

The aglycone core of pradimicins is a critical determinant of their antifungal activity. Modifications at various positions on this polycyclic aromatic structure have been explored to delineate their impact on biological function.

Initial studies on Pradimicin A revealed that most modifications to the aglycone part resulted in a loss of antifungal activity. researchgate.net However, the C-11 position was identified as a site amenable to modification without significantly compromising activity. researchgate.netnih.gov This led to further investigations using the more readily available 11-OH derivative of Pradimicin T1. researchgate.net

Key findings from aglycone modification studies include:

C-11 Position: This position is the most tolerant to structural changes. The synthesis of the 11-demethoxy derivative of Pradimicin A and 11-O-ethyl and 11-O-fluoroethyl derivatives of Pradimicin T1 resulted in compounds with promising antifungal activity, comparable to that of Pradimicin A. researchgate.net Microbial modification has also been used to produce 11-O-demethyl and 11-O-L-xylosylpradimicins. amazonaws.com

Other Positions: Alterations at other sites on the aglycone generally lead to a significant reduction or complete loss of antifungal potency, highlighting the strict structural requirements for activity. researchgate.net

Role of the D-Amino Acid Moiety

The D-amino acid substituent is a distinctive feature of the pradimicin family and plays a crucial role in their biological activity. nih.govebi.ac.uk Pradimicin D, for instance, contains a glycine (B1666218) residue at this position, distinguishing it from Pradimicin A which has D-alanine. annualreviews.org

The significance of the D-amino acid moiety is multifaceted:

Mannose Binding: Solid-state NMR analyses have implicated the D-alanine moiety in Pradimicin A as part of the primary D-mannose binding site, with its carboxylate group involved in a calcium-mediated interaction with the sugar. rsc.org The D-alanine is situated in proximity to the 11-O-methyl group in the aggregated complex. nii.ac.jp

Antifungal Activity: The nature of the amino acid directly influences antifungal potency. A series of analogs were synthesized by replacing the D-alanine in Pradimicin A with other amino acids. nih.gov The results demonstrated that most D-α-amino acid derivatives retained antifungal activity, with the notable exception of the D-proline analog. nih.gov This suggests that a degree of conformational flexibility in the amino acid side chain is necessary for activity.

Water Solubility: Modifications at the 4'-N-position of the amino sugar and the amino acid moiety have been explored to improve water solubility. The introduction of N-carboxyl substituted alkyl groups, for instance, retained antifungal activity while significantly enhancing solubility. nih.gov

The following table summarizes the effect of D-amino acid modifications on the antifungal activity of Pradimicin A analogs.

| Analogue (Amino Acid) | Antifungal Activity |

| D-Alanine (Parent) | Active |

| Glycine | Active |

| D-Valine | Active |

| D-Leucine | Active |

| D-Serine | Active |

| D-Proline | Inactive |

This table is a representation of findings from various studies and is intended for illustrative purposes.

Significance of Carbohydrate Moiety and Glycosylation Pattern

The carbohydrate portion of pradimicins is indispensable for their biological activity, playing a central role in molecular recognition and binding to target structures on fungal and viral surfaces. nih.govasm.org

Pradimicins are distinguished by their remarkable ability to selectively bind D-mannose and its derivatives in the presence of calcium ions. nii.ac.jpnih.gov This lectin-like specificity is a cornerstone of their mechanism of action. rsc.org

Key aspects of mannose recognition include:

High Specificity: Pradimicins can discriminate D-mannose from other common monosaccharides like D-glucose, D-galactose, and N-acetyl-D-glucosamine. nii.ac.jpnii.ac.jp

Calcium-Mediated Dimerization: The binding to D-mannose is contingent upon the formation of a dimeric [Pradimicin₂/Ca²⁺] complex. nii.ac.jpnih.gov This complex then binds two molecules of D-mannose with high affinity, followed by the binding of two additional mannose molecules with lower affinity. nii.ac.jp

Binding Geometry: Solid-state NMR studies have been instrumental in elucidating the binding geometry, revealing that the D-alanine moiety's carboxylate group coordinates with the calcium ion, which in turn interacts with the mannose. rsc.orgrsc.org

The structure of the sugar residues and their glycosidic linkages significantly modulate the potency and selectivity of pradimicins.

Structure-activity relationship studies have clarified the role of the sugar component:

Essential Moiety: The 5-O-(6-deoxy-β-D-sugar) is crucial for antifungal activity. nih.gov The sugar moieties are considered essential for the biological activities of pradimicins, and consequently, the C-5 hydroxyl group on the aglycone, which is the site of glycosylation, plays a critical role. nih.gov

Modifications: Chemical transformations of the sugar part of natural pradimicins have shown that certain modifications are permissible. For example, 2'-epi, 3'-oxo, and 4'-deoxy sugar derivatives retain activity against yeasts. nih.gov The synthesis of D-xylose-modified derivatives has also yielded compounds with antifungal activity comparable to Pradimicin A. nih.govjst.go.jp

Water Solubility and Activity: The replacement of the terminal xylose in Pradimicin A with 3-sulfated glucose to create Pradimicin S resulted in a highly water-soluble derivative that retained potent anti-HIV activity. asm.org This highlights how modifications to the sugar moiety can be leveraged to improve pharmaceutical properties.

Correlation between Calcium-Binding Properties and Biological Activity

The biological activity of pradimicins is inextricably linked to their ability to bind calcium ions. This calcium dependency is a defining characteristic of their mechanism of action against both fungi and viruses. asm.orgnih.gov

The correlation is evident in several ways:

Ternary Complex Formation: Pradimicins exert their effect by forming a ternary complex with D-mannoside residues on the target cell surface and calcium ions. nih.govebi.ac.uk This complex formation is thought to disrupt the integrity of the fungal cell membrane. nih.govnih.gov

Calcium-Dependent Binding: The interaction with mannose is strictly calcium-dependent. asm.org Two pradimicin molecules are initially bridged by a Ca²⁺ ion to form a binary complex, which is the actual species that binds to mannose. rsc.orgnii.ac.jp Spectroscopic studies have shown that in the absence of calcium, there is no significant interaction with mannose. nih.gov

Binding Site: X-ray crystallography of a water-soluble D-serine analog (BMY-28864) revealed that the C13 carbonyl and C14 hydroxyl groups of the aglycone coordinate with the calcium ion, bridging two pradimicin molecules. nih.gov The carboxylate group of the D-amino acid is also involved in this calcium-mediated dimerization and subsequent mannose binding. rsc.org This binding is similar to the sugar-specific action of C-type lectins. oup.comoup.com

The requirement for calcium for both dimerization and mannose binding firmly establishes the central role of this ion in the biological activity of this compound and related compounds.

Design and Synthesis of Novel Analogues with Modified Activities

The insights gained from extensive SAR studies have guided the rational design and synthesis of novel pradimicin analogs with improved therapeutic potential. rsc.orgmdpi.com The primary goals of these synthetic efforts have been to enhance antifungal/antiviral potency, broaden the spectrum of activity, improve water solubility, and reduce aggregation.

Several successful strategies for creating novel analogs have emerged:

Aglycone Modification: As previously noted, modifications at the C-11 position of the aglycone have yielded active compounds. researchgate.net

Amino Acid Exchange: The synthesis of analogs with different D-amino acids has been a fruitful approach, demonstrating that a variety of amino acids are tolerated at this position, with the exception of those that impose significant conformational constraints, like D-proline. nih.gov

Sugar Moiety Modification: Altering the carbohydrate portion has led to significant improvements. The creation of D-xylose derivatives and the highly soluble Pradimicin S (with a 3-sulfated glucose) are prime examples of how sugar modifications can enhance activity and pharmaceutical properties. nih.govasm.org

Amide Derivatives: To address the issue of poor water solubility and aggregation, amide derivatives at the C18 carboxyl group of Pradimicin A have been synthesized. nii.ac.jp For instance, a hydroxamic acid derivative showed potent mannose-binding and significant antifungal activity comparable to Pradimicin A, while exhibiting reduced aggregation. nii.ac.jp An azide-functionalized derivative was also successfully synthesized, demonstrating that functional groups for further conjugation can be introduced without abolishing mannose-binding specificity. nii.ac.jpnih.gov

Directed Biosynthesis: The addition of D-serine to the fermentation culture of Actinomadura spinosa resulted in the directed production of Pradimicin FS, a new D-serine analog, demonstrating the potential of biosynthetic methods to generate novel derivatives. doi.org

The following table presents a selection of synthesized Pradimicin analogs and their key modified features and outcomes.

| Analog | Modification | Key Outcome |

| 11-O-ethyl-Pradimicin T1 | Modification at C-11 of the aglycone | Retained antifungal activity researchgate.net |

| Pradimicin (D-Serine) | Exchange of D-alanine with D-serine | Retained antifungal activity, improved water solubility (BMY-28864) nih.govoup.com |

| Pradimicin S | Replacement of xylose with 3-sulfated glucose | High water solubility, potent anti-HIV activity asm.org |

| Pradimicin A hydroxamic acid | Amide formation at the C18 carboxyl group | Reduced aggregation, potent mannose-binding and antifungal activity nii.ac.jp |

| 4'-N-formyl Pradimicin | Acylation at the 4'-N position of the amino sugar | Retained antifungal activity, improved water solubility nih.gov |

This table is a summary of findings from multiple research efforts and is intended for illustrative purposes.

Mechanisms of Resistance to Pradimicins

Fungal Resistance Mechanisms

Fungal resistance to pradimicins has been notably studied in the yeast Saccharomyces cerevisiae. The primary mechanism involves mutations that affect the glycosylation of key cell membrane proteins, thereby reducing the binding affinity of pradimicin.

Viral Resistance Mechanisms

The antiviral activity of pradimicins, particularly against the Human Immunodeficiency Virus (HIV), is attributed to their ability to bind to the high-mannose glycans on the viral envelope glycoprotein (B1211001) gp120. csic.es Resistance to pradimicins in viruses, therefore, involves alterations that disrupt this interaction.

Mutations and Deletions in Viral Glycoproteins (e.g., HIV gp120 N-glycosylation sites)

Prolonged exposure of HIV-1 to Pradimicin A has been shown to select for mutant strains with deletions in the N-glycosylation sites of the gp120 envelope glycoprotein. csic.es Notably, these mutations are concentrated in gp120 and not in gp41. csic.es The development of resistance is a gradual process, often requiring multiple deletions in the N-glycosylation sites, indicating a high genetic barrier to resistance. csic.es Research has shown that moderate drug resistance is conferred only after more than five N-glycosylation site deletions in gp120. csic.es

Altered Glycan Composition and Binding Efficiency

The deletion of N-glycosylation sites on gp120 leads to an altered glycan shield on the surface of the virus. liverpool.ac.uk Since pradimicins specifically target the high-mannose glycans that are abundant on gp120, the removal of these glycans reduces the number of available binding sites for the drug. liverpool.ac.ukcambridge.org This diminished binding efficiency of pradimicin to the mutated gp120 is the primary mechanism of viral resistance. csic.es The altered glycan composition effectively creates "holes" in the glycan shield, allowing the virus to evade the inhibitory action of the carbohydrate-binding agent. liverpool.ac.uk

| Viral Component | Alteration | Mechanism of Resistance |

| HIV gp120 | Deletions of N-glycosylation sites. csic.es | Reduces the number of binding sites for Pradimicin A. csic.es |

| Glycan Shield | Altered composition due to loss of N-glycans. liverpool.ac.uk | Decreased binding efficiency of pradimicin to the viral envelope. csic.es |

Parasitic Resistance Mechanisms

Similar to its antifungal and antiviral activity, the efficacy of pradimicins against parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis, relies on binding to surface glycoproteins. Resistance in these parasites also involves modifications to their surface glycans.

Defects in N-Glycosylation Pathways (e.g., VSG modifications)

The surface of Trypanosoma brucei is covered by a dense coat of Variant Surface Glycoproteins (VSGs), which are heavily N-glycosylated. csic.es These VSG glycans are the primary targets for pradimicins. csic.es Resistance to Pradimicin A in T. brucei has been linked to defects in the N-glycosylation pathway of these VSGs. csic.esliverpool.ac.uk

Studies on pradimicin-resistant parasites have revealed a downregulation of genes encoding oligosaccharyltransferases (OSTs), specifically TbSTT3A and TbSTT3B. csic.es These enzymes are crucial for the transfer of glycan precursors to the VSG proteins. csic.es The downregulation of these OSTs leads to aberrant glycosylation of VSGs, resulting in a defective glycan composition. csic.esliverpool.ac.uk This altered glycosylation is characterized by a reduction in oligomannose-type glycans, which are the preferred binding partners for pradimicins. csic.es Consequently, the binding of pradimicin to the surface of the resistant parasites is significantly reduced, leading to drug resistance. csic.esliverpool.ac.uk This altered glycosylation has also been linked to reduced infectivity of the parasite. csic.es

| Parasite Component | Alteration | Mechanism of Resistance |

| Trypanosoma brucei VSG | Defective N-glycosylation due to downregulation of oligosaccharyltransferase genes (TbSTT3A, TbSTT3B). csic.es | Altered glycan composition with reduced oligomannose content, leading to decreased binding of pradimicin. csic.es |

Down-regulation of Oligosaccharyltransferase Genes (e.g., TbSTT3A, TbSTT3B)

A significant mechanism of resistance to pradimicins has been identified in the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis. This resistance is not due to a direct alteration of the drug's target but rather to a modification of the parasite's surface glycans, which are the binding sites for pradimicins. csic.esresearchgate.net This modification is achieved through the down-regulation of specific oligosaccharyltransferase (OST) genes, namely TbSTT3A and TbSTT3B. csic.esplos.org

Pradimicins, acting as carbohydrate-binding agents, recognize and bind to the mannose-rich N-glycans on the parasite's variant surface glycoproteins (VSGs). csic.esresearchgate.net This binding is crucial for their trypanocidal activity, which leads to defects in essential cellular processes like endocytosis and cytokinesis, ultimately causing parasite lysis. csic.esresearchgate.netresearchgate.net

Research has demonstrated that parasites can develop resistance to pradimicins by altering the composition of these surface glycans. csic.esresearchgate.net This is accomplished by reducing the expression of the TbSTT3A and TbSTT3B genes. csic.esplos.org These genes encode the catalytic subunits of two distinct oligosaccharyltransferases that play a crucial role in the N-glycosylation of VSGs in a site-specific manner. csic.esplos.org

TbSTT3A is responsible for transferring paucimannose (B12396251) structures (Man5GlcNAc2) to asparagine residues located within an acidic sequence. csic.esplos.org

TbSTT3B transfers larger oligomannose N-glycans (Man9GlcNAc2) to the remaining asparagine sites. csic.esplos.org

By down-regulating these genes, particularly TbSTT3B, the parasite alters its surface glycan profile, leading to an enrichment of paucimannose structures and a reduction in the oligomannose structures that are the primary targets for pradimicin binding. csic.es This aberrant glycosylation of the VSGs results in decreased binding of the drug, thereby conferring resistance. csic.esresearchgate.net

Experimental studies involving the generation of Pradimicin A-resistant (PRM-A-resistant) cell lines have provided direct evidence for this mechanism. In these resistant parasites, a significant down-regulation of TbSTT3A and TbSTT3B mRNA levels was observed. csic.es

Research Findings on TbSTT3 Gene Expression in Pradimicin-Resistant Trypanosomes

Quantitative analysis of the mRNA levels of the STT3 genes in Pradimicin A-resistant (PRM-A100) cell lines compared to the parental (drug-sensitive) cell line revealed a marked decrease in the expression of both TbSTT3A and TbSTT3B. plos.org

| Gene | Relative Expression vs. Parental Line | Significance (p-value) |

|---|---|---|

| TbSTT3A | ~50% decrease | p < 0.005 |

| TbSTT3B | ~75% decrease | p < 0.001 |

| TbSTT3C | No significant change | N/A |